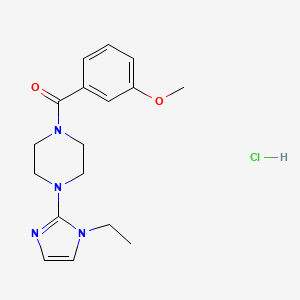

1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride

Description

This compound belongs to the class of piperazine derivatives fused with heterocyclic and aromatic substituents. Its structure comprises:

- Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and solubility in acidic conditions due to its hydrochloride salt form.

- 3-Methoxybenzoyl group: A methoxy-substituted benzoyl moiety, contributing to lipophilicity and electronic effects for pharmacological activity.

The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug development .

Properties

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2.ClH/c1-3-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)14-5-4-6-15(13-14)23-2;/h4-8,13H,3,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPQQZZDROBTET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Piperazine Derivative Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

Coupling Reaction: The imidazole and piperazine derivatives are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the imidazole ring, converting it to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of imidazole and piperazine derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperazine ring can interact with various receptors, modulating their activity. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Key Observations :

- Imidazole vs. Benzyl/Nitroimidazole : The ethylimidazole group in the target compound may enhance metabolic stability compared to benzyl (e.g., HBK series) or nitroimidazole derivatives (e.g., –2), which are prone to nitro-reduction or oxidative metabolism .

- 3-Methoxybenzoyl vs.

- Hydrochloride Salt : Common across analogues (e.g., Trazodone , HBK series ), this formulation improves solubility and oral absorption.

Comparison with Analogues :

- Nitroimidazole Derivatives (–2) : Utilize microwave-assisted synthesis (90°C, 15 h) for piperazine-hetaryl coupling, achieving yields >70% .

- HBK Series : Alkylation under reflux in acetonitrile with K2CO3/NaI catalysis .

- Losulazine: Multi-step synthesis involving sulfonylation and quinoline-amine coupling .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Notes:

- The target compound’s lower LogP (estimated) compared to losulazine or cytotoxic derivatives may reduce off-target toxicity.

Biological Activity

1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride, also known by its CAS number 1323606-50-3, is a compound that has garnered interest in medicinal chemistry due to its structural features, which include an imidazole ring and a piperazine moiety. These components are frequently associated with various biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of the compound is C₁₇H₂₃ClN₄O₂, with a molecular weight of 350.85 g/mol. The compound features a piperazine core substituted with an ethyl-imidazole and a methoxybenzoyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃ClN₄O₂ |

| Molecular Weight | 350.85 g/mol |

| CAS Number | 1323606-50-3 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

The biological activity of compounds similar to this compound has been explored primarily through in vitro studies. These studies often focus on the compound's interaction with various receptors and enzymes, which can lead to therapeutic applications.

Anticancer Activity

Research indicates that compounds within the same structural class have shown promising anticancer properties. For instance, studies on related aryl/heteroaryl substituted piperazine-imidazole amides have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

Compounds containing imidazole rings are often investigated for their antimicrobial properties. Preliminary studies suggest that similar structures exhibit activity against bacterial strains, potentially due to their ability to disrupt microbial membranes or inhibit essential enzymatic processes.

Case Studies

Several case studies have investigated the biological activity of structurally similar compounds:

- Antitumor Activity : A study evaluated the effects of a related compound on human cancer cell lines, reporting an IC50 value below that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain cases .

- Antimicrobial Assays : In vitro tests demonstrated that derivatives with imidazole components inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing potential for development as antimicrobial agents .

- Mechanistic Studies : Molecular dynamics simulations have been employed to study the binding interactions between these compounds and target proteins, revealing critical insights into their mechanisms of action .

Future Directions

Further research is warranted to elucidate the specific biological pathways influenced by this compound. This includes:

- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced potency and selectivity.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-ethyl-1H-imidazol-2-yl)-4-(3-methoxybenzoyl)piperazine hydrochloride?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution to introduce the ethylimidazole moiety onto the piperazine ring.

- Acylation using 3-methoxybenzoyl chloride to form the benzoyl-piperazine bond.

- Salt formation with HCl to enhance solubility and stability .

Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side products. Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl group on imidazole, methoxybenzoyl orientation) .

- Mass spectrometry (HRMS): Validates molecular weight (388.82 g/mol) and fragmentation patterns .

- X-ray crystallography (if available): Resolves 3D conformation, critical for understanding binding interactions with biological targets .

Q. How is preliminary biological activity screened for this compound?

- In vitro assays: Test against neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand binding assays to identify affinity (IC₅₀ values) .

- Cellular models: Assess cytotoxicity or functional responses (e.g., cAMP modulation in HEK293 cells transfected with GPCRs) .

- Microbial inhibition: Screen against Gram-positive/negative bacteria or fungi, noting activity thresholds (MIC values) .

Q. What physicochemical properties are critical for formulation studies?

Q. How is compound stability assessed under varying storage conditions?

- Thermal stability: Accelerated degradation studies at 40–60°C for 1–3 months, analyzed via HPLC for decomposition products .

- Photostability: Exposure to UV/visible light (ICH Q1B guidelines) to identify light-sensitive functional groups (e.g., methoxybenzoyl) .

- Hydrolytic stability: Incubation in aqueous buffers (pH 3–9) to evaluate susceptibility to hydrolysis .

Advanced Research Questions

Q. What mechanistic insights exist regarding its interaction with serotonin receptors?

- Radioligand displacement assays: Quantify affinity for 5-HT₁A/₂A receptors (e.g., [³H]-8-OH-DPAT competition) .

- Functional assays: Measure G-protein coupling (e.g., GTPγS binding) or downstream signaling (Ca²⁺ flux, β-arrestin recruitment) .

- Computational docking: Model binding poses using receptor crystal structures (e.g., 5-HT₂A PDB: 6A93) to identify key interactions (hydrogen bonds with imidazole, hydrophobic contacts with benzoyl) .

Q. How can selectivity against off-target receptors be improved?

Q. What structure-activity relationship (SAR) trends are observed in analogs?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Ethyl → Cyclopropyl | Increased 5-HT₂A selectivity | |

| Methoxy → CF₃ | Enhanced metabolic stability | |

| Imidazole → Triazole | Reduced cytotoxicity |

Q. How should contradictory data in biological assays be resolved?

- Orthogonal assays: Validate receptor binding with ITC (isothermal titration calorimetry) alongside radioligand studies to confirm enthalpy-driven interactions .

- Proteomic profiling: Identify off-target effects using mass spectrometry-based pull-down assays .

- Species-specificity testing: Compare activity in human vs. rodent receptor isoforms to explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.